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Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a

pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs,

and kidneys. A key player in the fibrotic process is the Fibroblast Activation Protein (FAP), a

serine protease highly expressed on the surface of activated fibroblasts in areas of tissue

remodeling and fibrosis. BR102910 has been identified as a potent and selective inhibitor of

FAP, presenting a promising therapeutic strategy to counteract fibrosis.[1] These application

notes provide detailed protocols for assessing the anti-fibrotic efficacy of BR102910 in

established preclinical models of liver, pulmonary, and renal fibrosis.

Mechanism of Action and Signaling Pathway
FAP contributes to fibrosis through its enzymatic activity, which includes both dipeptidyl

peptidase and endopeptidase functions capable of cleaving post-proline bonds.[2] Its

expression is significantly upregulated in pathological conditions involving tissue remodeling.[2]

FAP is implicated in ECM degradation and remodeling.[3][4] Notably, the expression of FAP is

stimulated by Transforming Growth Factor-beta (TGF-β), a central pro-fibrotic cytokine.[5][6][7]

The inhibition of FAP is therefore hypothesized to interfere with the downstream effects of TGF-

β signaling, leading to a reduction in ECM deposition and a slowdown in fibrosis progression.
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Caption: FAP signaling pathway in fibrosis and the inhibitory action of BR102910.

Experimental Protocols
To evaluate the anti-fibrotic potential of BR102910, three widely used and well-characterized

animal models are recommended: Carbon Tetrachloride (CCl₄)-induced liver fibrosis,
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Bleomycin-induced pulmonary fibrosis, and Unilateral Ureteral Obstruction (UUO)-induced

renal fibrosis. Both prophylactic (dosing starts before or at the time of injury) and therapeutic

(dosing starts after fibrosis is established) treatment regimens should be considered to assess

the full potential of the compound.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
Model
This model recapitulates key features of human liver fibrosis, including hepatic stellate cell

activation and significant collagen deposition.[4][8]

Experimental Workflow:

Caption: Workflow for CCl₄-induced liver fibrosis study.

Detailed Protocol:

Animals: Male C57BL/6 mice (8-10 weeks old).

Fibrosis Induction: Administer CCl₄ (dissolved in corn oil, 1:4 v/v) via intraperitoneal (i.p.)

injection at a dose of 1 mL/kg body weight, twice a week for 4 to 8 weeks.[4][5]

Treatment Groups:

Vehicle Control (Corn oil i.p.)

CCl₄ + Vehicle

CCl₄ + BR102910 (Prophylactic regimen: dosing from day 0)

CCl₄ + BR102910 (Therapeutic regimen: dosing from week 4)

Dosing: BR102910 dose and frequency to be determined by pharmacokinetic studies.

Administer via oral gavage or i.p. injection.

Endpoint Analysis (at 4 or 8 weeks):
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Histopathology: Liver sections stained with Hematoxylin & Eosin (H&E) for general

morphology and Picrosirius Red for collagen deposition.

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate

Aminotransferase (AST) for liver injury. Liver tissue hydroxyproline content for total

collagen quantification.

Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for α-Smooth Muscle

Actin (α-SMA) to identify activated myofibroblasts and FAP to assess target engagement.

Gene Expression Analysis (RT-qPCR): mRNA levels of key fibrotic markers (e.g., Col1a1,

Timp1, Acta2) and FAP in liver tissue.

Parameter
Vehicle
Control

CCl₄ + Vehicle
CCl₄ +
BR102910
(Prophylactic)

CCl₄ +
BR102910
(Therapeutic)

Serum ALT (U/L) Normal Elevated Reduced Reduced

Serum AST (U/L) Normal Elevated Reduced Reduced

Liver

Hydroxyproline

(µg/g)

Baseline Increased
Significantly

Reduced
Reduced

α-SMA

Expression (%)
Low High

Significantly

Reduced
Reduced

FAP Expression

(%)
Low High Reduced Reduced

Collagen

Deposition (%)
Minimal Extensive

Significantly

Reduced
Reduced

Table 1: Expected Quantitative Outcomes in CCl₄-Induced Liver Fibrosis Model.

Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used model for idiopathic pulmonary fibrosis (IPF), characterized by an

initial inflammatory phase followed by a fibrotic phase.[2][9]
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Experimental Workflow:

Caption: Workflow for Bleomycin-induced pulmonary fibrosis study.

Detailed Protocol:

Animals: Male C57BL/6 mice (8-10 weeks old).

Fibrosis Induction: A single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) dissolved in

sterile saline.

Treatment Groups:

Saline Control

Bleomycin + Vehicle

Bleomycin + BR102910 (Prophylactic regimen: dosing from day 0)

Bleomycin + BR102910 (Therapeutic regimen: dosing from day 7, after the inflammatory

phase)[2]

Dosing: To be determined by pharmacokinetic studies.

Endpoint Analysis (at day 21):

Histopathology: Lung sections stained with H&E and Masson's Trichrome or Picrosirius

Red to assess fibrosis (Ashcroft score).

Biochemical Analysis: Total lung hydroxyproline content. Bronchoalveolar lavage fluid

(BALF) analysis for total and differential cell counts (inflammation).

Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for α-SMA and FAP.

Gene Expression Analysis (RT-qPCR): mRNA levels of Col1a1, Timp1, Acta2, and FAP in

lung tissue.
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Parameter Saline Control
Bleomycin +
Vehicle

Bleomycin +
BR102910
(Prophylactic)

Bleomycin +
BR102910
(Therapeutic)

Ashcroft Score 0-1 5-7 Reduced Reduced

Lung

Hydroxyproline

(µ g/lung )

Baseline Increased
Significantly

Reduced
Reduced

BALF Total Cells

(x10⁵)
Low High Reduced Reduced

α-SMA

Expression (%)
Low High

Significantly

Reduced
Reduced

FAP Expression

(%)
Low High Reduced Reduced

Collagen

Deposition (%)
Minimal Extensive

Significantly

Reduced
Reduced

Table 2: Expected Quantitative Outcomes in Bleomycin-Induced Pulmonary Fibrosis Model.

Unilateral Ureteral Obstruction (UUO)-Induced Renal
Fibrosis Model
The UUO model is a robust and rapid method for inducing renal interstitial fibrosis.[3][10][11]

Experimental Workflow:

Caption: Workflow for UUO-induced renal fibrosis study.

Detailed Protocol:

Animals: Male C57BL/6 mice (8-10 weeks old).

Fibrosis Induction: Surgical ligation of the left ureter. The contralateral (right) kidney serves

as an internal control. Sham-operated animals undergo the same surgical procedure without
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ureteral ligation.[12]

Treatment Groups:

Sham + Vehicle

UUO + Vehicle

UUO + BR102910 (Prophylactic regimen: dosing from day 0)

UUO + BR102910 (Therapeutic regimen: dosing from day 3)

Dosing: To be determined by pharmacokinetic studies.

Endpoint Analysis (at day 14):

Histopathology: Kidney sections stained with H&E, Periodic acid-Schiff (PAS) for tubular

injury, and Masson's Trichrome or Picrosirius Red for interstitial fibrosis.

Biochemical Analysis: Kidney tissue hydroxyproline content.

Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for α-SMA and FAP.

Gene Expression Analysis (RT-qPCR): mRNA levels of Col1a1, Timp1, Acta2, and FAP in

kidney tissue.
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Parameter
Sham +
Vehicle

UUO + Vehicle
UUO +
BR102910
(Prophylactic)

UUO +
BR102910
(Therapeutic)

Interstitial

Fibrosis (%)
Minimal Extensive

Significantly

Reduced
Reduced

Kidney

Hydroxyproline

(µg/g)

Baseline Increased
Significantly

Reduced
Reduced

Tubular Injury

Score
0-1 3-4 Reduced Reduced

α-SMA

Expression (%)
Low High

Significantly

Reduced
Reduced

FAP Expression

(%)
Low High Reduced Reduced

Collagen

Deposition (%)
Minimal Extensive

Significantly

Reduced
Reduced

Table 3: Expected Quantitative Outcomes in UUO-Induced Renal Fibrosis Model.

Conclusion
These detailed protocols provide a comprehensive framework for evaluating the efficacy of the

FAP inhibitor BR102910 in preclinical models of liver, lung, and kidney fibrosis. The inclusion of

both prophylactic and therapeutic treatment arms, along with a multi-faceted endpoint analysis,

will allow for a robust assessment of the compound's anti-fibrotic potential and its mechanism

of action. The consistent finding of FAP upregulation in fibrotic tissues across different organs

underscores its potential as a therapeutic target, and these protocols are designed to rigorously

test this hypothesis with BR102910.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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